N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide involves the condensation of 2,4-dihydroxybenzaldehyde with 9H-xanthene-9-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls by chelating essential metal ions .
Comparison with Similar Compounds
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide can be compared with other Schiff base compounds such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in its substituents, leading to different chemical and biological properties.
Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide: Another Schiff base with distinct substituents that influence its reactivity and applications.
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c24-14-10-9-13(17(25)11-14)12-22-23-21(26)20-15-5-1-3-7-18(15)27-19-8-4-2-6-16(19)20/h1-12,20,24-25H,(H,23,26)/b22-12- |
InChI Key |
SKLLCLGJGJFRKT-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C\C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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